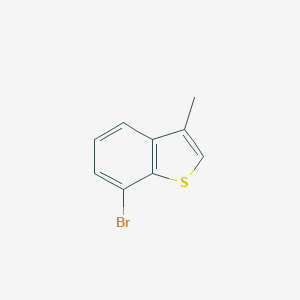
7-Bromo-3-methyl-1-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3-methyl-1-benzothiophene is a useful research compound. Its molecular formula is C9H7BrS and its molecular weight is 227.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
7-Bromo-3-methyl-1-benzothiophene is a heterocyclic compound belonging to the benzothiophene family, characterized by its unique structural features, including a bromine atom at the 7th position and a methyl group at the 3rd position. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry, particularly in the development of therapeutic agents against various diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the bromine atom and other substituents plays a crucial role in modulating these interactions, leading to various therapeutic effects including:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
- Anticancer Effects : Research indicates that it may exert anticancer properties by interfering with cellular processes such as DNA replication and protein synthesis.
- Anti-inflammatory Properties : Its ability to inhibit specific enzymes related to inflammatory pathways has been documented, suggesting its utility in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Antimicrobial Studies
A study investigating the antimicrobial properties of this compound revealed significant activity against various microbial strains. The compound was effective in inhibiting both Gram-positive and Gram-negative bacteria, as well as certain fungal species. The mechanism involved disruption of microbial cell membranes, leading to cell lysis.
Anticancer Research
Research focused on the anticancer potential of this compound demonstrated its ability to induce apoptosis in cancer cell lines. For instance, in vitro studies indicated that treatment with this compound resulted in reduced viability of breast cancer cells (MCF-7) and lung cancer cells (A549). The compound's action was linked to the activation of caspase pathways, which are critical for programmed cell death.
Tyrosinase Inhibition
Another significant finding is its role as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production, and its inhibition is crucial for treating hyperpigmentation disorders. In vitro assays showed that this compound exhibited potent inhibition of tyrosinase activity, with an IC50 value indicating it was significantly more effective than standard inhibitors like kojic acid .
Table 2: Comparison with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 7-Chloro-3-methyl-1-benzothiophene | C10H9ClS | Chlorine instead of bromine |
| Methyl 6-bromo-3-methylbenzo[b]thiophene | C11H9BrS | Different bromine position |
| Methyl 5-chloro-benzo[b]thiophene | C10H8ClO2S | Chlorine substitution; distinct biological profile |
This comparison highlights the unique reactivity and biological activity profile of this compound due to its specific substitution pattern.
Propriétés
IUPAC Name |
7-bromo-3-methyl-1-benzothiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrS/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECXKOZLYDEAIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590188 |
Source


|
| Record name | 7-Bromo-3-methyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17514-70-4 |
Source


|
| Record name | 7-Bromo-3-methyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














